BenchChemオンラインストアへようこそ!

1-((2,6-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomer Comparison

1-((2,6-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2034557-21-4) is a synthetic sulfonamide-piperidine hybrid that incorporates a 2,6-difluorophenylsulfonyl N-capping group and a 1-methyl-1H-pyrazol-3-yl substituent at the piperidine 3-position. Its molecular formula is C₁₅H₁₇F₂N₃O₂S (MW 341.4 g/mol).

Molecular Formula C15H17F2N3O2S
Molecular Weight 341.38
CAS No. 2034557-21-4
Cat. No. B2610220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,6-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
CAS2034557-21-4
Molecular FormulaC15H17F2N3O2S
Molecular Weight341.38
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C15H17F2N3O2S/c1-19-9-7-14(18-19)11-4-3-8-20(10-11)23(21,22)15-12(16)5-2-6-13(15)17/h2,5-7,9,11H,3-4,8,10H2,1H3
InChIKeyJYDJSJIXGTZUAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2,6-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2034557-21-4) — Structural and Physicochemical Baseline for Procurement Evaluation


1-((2,6-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2034557-21-4) is a synthetic sulfonamide-piperidine hybrid that incorporates a 2,6-difluorophenylsulfonyl N-capping group and a 1-methyl-1H-pyrazol-3-yl substituent at the piperidine 3-position. Its molecular formula is C₁₅H₁₇F₂N₃O₂S (MW 341.4 g/mol) [1]. Computed physicochemical properties include XLogP3-AA of 1.9, topological polar surface area (TPSA) of 63.6 Ų, zero hydrogen bond donors, six hydrogen bond acceptors, and three rotatable bonds [1]. The compound is registered in PubChem (CID 121021061) and several chemical supplier catalogs, but no biological activity data, target engagement profiles, or in vivo pharmacokinetic parameters have been reported in the peer-reviewed primary literature or in public bioactivity databases (ChEMBL, PubChem BioAssay) as of the latest update [1][2].

Why Generic Substitution Fails for 1-((2,6-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine


Superficially similar sulfonamide-piperidine derivatives within the same molecular formula space (C₁₅H₁₇F₂N₃O₂S) cannot be assumed interchangeable. The 1-methyl-1H-pyrazol-3-yl substituent at the piperidine 3-position is a regioisomeric variation that distinguishes this compound from, e.g., its 4-pyrazolyl counterpart (CAS 2309188-01-8). Even minor regiochemical shifts can alter hydrogen-bonding geometry, conformational preferences, and recognition by biological targets — all of which matter in structure-activity relationship (SAR) campaigns [1][2]. Additionally, the 2,6-difluorophenylsulfonyl group is a privileged scaffold in multiple kinase-targeted chemotypes; replacing it with a methanesulfonyl or other arylsulfonyl group would ablate the fluorine-mediated interactions that drive potency in this pharmacophore class [3]. Absent head-to-head biological data, the rationale for selecting this specific compound over an analog rests on these structurally defined, physically measurable differences that are known to influence molecular recognition and property-based design.

Quantitative Evidence Guide: Differentiating 1-((2,6-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine from Its Closest Analogs


Regioisomeric Differentiation: 3‑Pyrazolyl vs. 4‑Pyrazolyl Attachment on the Piperidine Core

The target compound (3-pyrazolyl regioisomer) and its 4-pyrazolyl analog (CAS 2309188-01-8) share the same molecular formula and nearly identical computed physicochemical properties, yet differ in the attachment point of the 1-methyl-1H-pyrazole ring to the piperidine scaffold. This single atomic connectivity change can yield divergent biological recognition patterns [1][2]. The target compound is the 3-pyrazolyl regioisomer, which may offer distinct hydrogen-bond acceptor geometry compared to the 4-pyrazolyl variant. No comparative biological activity data are publicly available for either compound.

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioisomer Comparison

Sulfonamide Pharmacophore Comparison: 2,6-Difluorophenylsulfonyl vs. Methanesulfonyl

The 2,6-difluorophenylsulfonyl group is a recurring motif in bioactive molecules, notably in PKM2 activators such as PKM2 Activator II (DASA), which exhibits an AC₅₀ of 65 nM for PKM2 activation [1]. The difluoro substitution pattern can engage in orthogonal multipolar interactions with protein residues, an interaction geometry not accessible to simpler sulfonyl groups like methanesulfonyl. The target compound retains this privileged 2,6-difluorophenylsulfonyl group, whereas analogs such as 1-methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2178770-95-9) possess only a minimal methanesulfonyl moiety, potentially forfeiting these fluorine-mediated contacts.

Kinase Inhibitor Design Pharmacophore Analysis Sulfonamide SAR

Piperidine Core vs. Piperazine Core: Conformational and pKa Implications

The target compound is built on a piperidine core, differing from the piperazine-based PKM2 Activator II that also bears a 2,6-difluorophenylsulfonyl group [1]. Piperidine lacks the second nitrogen present in piperazine, eliminating an additional protonation site and hydrogen-bond donor/acceptor. This difference can translate into altered basicity (pKa ~10–11 for piperidine vs. ~5–6 and ~9–10 for the two piperazine nitrogens), logD, and CNS permeability profiles. No experimental pKa or logD data are available for either the target compound or its piperazine comparator.

Medicinal Chemistry Conformational Analysis Core Scaffold Hopping

Impact of Fluorine Substitution Pattern: 2,6-Difluoro vs. Other Halogenation Regioisomers

The 2,6-difluoro substitution pattern on the phenyl ring is distinct from mono-fluoro or 2,4-difluoro arrangements. The 2,6-pattern creates a symmetric electron-withdrawing environment that can engage in dipolar C–F···H–C and C–F···C=O interactions [1]. Analogs with alternative sulfonyl groups, such as 1-((3-fluorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine or 1-((4-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, introduce different electronic and steric profiles that are likely to alter target binding and metabolic stability. No comparative experimental data are publicly available for these analogs.

Fluorine Chemistry Medicinal Chemistry Metabolic Stability

Recommended Application Scenarios for 1-((2,6-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine Based on Structural and Pharmacophoric Evidence


Regioisomer-Focused Structure-Activity Relationship (SAR) Exploration in Kinase or GPCR Lead Optimization

Given its distinct 3-pyrazolyl attachment and the pharmacophoric 2,6-difluorophenylsulfonyl group, this compound can serve as a scaffold-diversification tool in medicinal chemistry campaigns where the pyrazole position on the piperidine ring is a variable being explored for target engagement or selectivity modulation [1][2]. The regioisomeric difference relative to the 4-pyrazolyl analog (CAS 2309188-01-8) may yield divergent SAR that is critical for intellectual property generation or for escaping a flat SAR series.

Pharmacophore Validation for 2,6-Difluorophenylsulfonyl-Containing Screening Libraries

The 2,6-difluorophenylsulfonyl group has been validated in multiple bioactive chemotypes, most notably PKM2 activators (AC₅₀ = 65 nM) [3]. Incorporating this specific compound into a screening deck enables evaluation of whether the 2,6-difluorophenylsulfonyl-piperidine-pyrazole architecture recapitulates or diverges from the activity profiles observed with piperazine-based chemotypes, informing scaffold-hopping decisions.

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With a relatively low XLogP3-AA of 1.9, TPSA of 63.6 Ų, and zero hydrogen bond donors, the compound falls within favorable CNS drug-like property space [1]. Its piperidine core (monobasic) may offer a differentiated CNS penetration profile compared to piperazine-based analogs, making it a candidate for evaluating permeability and P-glycoprotein efflux in CNS-targeted projects where basicity modulation is a key optimization parameter.

Chemical Probe or Tool Compound Development for Undisclosed Targets

In the absence of public bioactivity data, this compound may hold undisclosed activity against specific targets in proprietary or pre-publication research. Procurement for in-house profiling against panels of kinases, GPCRs, or epigenetic targets is justified if the 2,6-difluorophenylsulfonyl-piperidine chemotype has emerged as a hit from a high-throughput screen, given the scaffold's proven track record in multiple therapeutic areas [3].

Quote Request

Request a Quote for 1-((2,6-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.